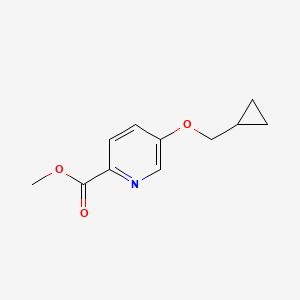
Methyl 5-(cyclopropylmethoxy)picolinate
Overview
Description
Methyl 5-(cyclopropylmethoxy)picolinate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a cyclopropylmethoxy group at the 5-position and a carboxylic acid methyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(cyclopropylmethoxy)picolinate typically involves the following steps:
Cyclopropylmethanol Protection: Cyclopropylmethanol is first protected using a suitable protecting group.
Pyridine Derivative Formation: The protected cyclopropylmethanol is then reacted with a pyridine derivative to introduce the cyclopropylmethoxy group at the 5-position of the pyridine ring.
Esterification: The carboxylic acid group at the 2-position of the pyridine ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(cyclopropylmethoxy)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 5-(cyclopropylmethoxy)picolinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-(cyclopropylmethoxy)picolinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Pyridinedicarboxylic acid: A bioactive compound with selective inhibitory properties.
Stonikacidin A: An antimicrobial alkaloid with a pyridine core.
Uniqueness
Methyl 5-(cyclopropylmethoxy)picolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 5-(cyclopropylmethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)10-5-4-9(6-12-10)15-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3 |
InChI Key |
ZMVHVRVNNCETTH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)OCC2CC2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














